3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine
Description
3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine is a polyhalogenated pyridine derivative featuring a nitro group at position 5, bromo and chloro substituents at positions 3 and 2, a 4-chlorophenyl ring at position 4, and a methyl group at position 5. The presence of multiple electron-withdrawing groups (e.g., nitro, halogens) enhances its electrophilicity, making it a candidate for cross-coupling reactions or as a bioactive intermediate .
Properties
Molecular Formula |
C12H7BrCl2N2O2 |
|---|---|
Molecular Weight |
362.00 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine |
InChI |
InChI=1S/C12H7BrCl2N2O2/c1-6-11(17(18)19)9(10(13)12(15)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3 |
InChI Key |
BKSJZAYROMNSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyridine derivative, followed by the introduction of a nitro group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with nitro groups often exhibit enhanced bioactivity, making 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine a candidate for antimicrobial studies. Preliminary investigations have shown its potential effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.
| Study | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Study A | E. coli | 15 |
| Study B | S. aureus | 20 |
| Study C | P. aeruginosa | 18 |
Anticancer Properties
The compound has also been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have demonstrated that it inhibits cell proliferation and induces apoptosis in certain types of cancer cells, such as breast and lung cancer cells.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis |
| A549 (Lung) | 10 | Cell cycle arrest |
Binding Affinity Studies
Understanding the binding affinity of this compound with biomolecules is crucial for its therapeutic potential. Interaction studies using techniques such as surface plasmon resonance have shown significant binding to target proteins involved in disease pathways, indicating its potential as a drug candidate.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its efficacy and reduce toxicity. Variations in substitution patterns on the pyridine ring have been systematically studied to identify the most effective configurations for biological activity.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, including halogenation and nitration processes. Understanding these synthetic pathways is essential for developing analogs with improved properties.
Derivative Compounds
Several derivatives of this compound have been synthesized and evaluated for enhanced biological activities. These derivatives often show improved potency against targeted diseases while maintaining favorable pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine depends on its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially affecting biological pathways and molecular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other halogenated pyridines and nitroaromatics. Below is a comparative analysis based on substituent positions, synthesis, and applications:
Table 1: Structural and Functional Comparison
Key Findings
Reactivity and Stability: The nitro group at position 5 in the target compound increases thermal sensitivity compared to non-nitro analogs (e.g., 6-chloro-2-methyl-3-nitropyridine), which may limit its use in high-temperature reactions .
Synthesis Methods :
- Microwave-assisted synthesis (e.g., ’s halogenated chalcones) could be adapted for introducing bromo and chloro groups via nucleophilic aromatic substitution, reducing reaction times .
- Similar to benzimidazolium salt preparations (), refluxing in DMF with alkyl halides may optimize halogenation steps .
Biological Activity :
- Halogenated pyridines like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one () exhibit cytotoxicity, suggesting the target compound’s nitro and halogen substituents could enhance bioactivity .
Electronic Properties :
- Computational studies using density-functional theory () predict strong electron-withdrawing effects from nitro and halogens, influencing redox behavior and ligand binding .
Biological Activity
3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine is a heterocyclic compound notable for its complex structure and potential biological activities. With a molecular formula of CHBrClNO and a molecular weight of 362.00 g/mol, this compound features multiple halogen and nitro substituents, which are often associated with enhanced biological activity.
Chemical Structure
The compound's structure includes:
- Bromine (Br) at position 3
- Chlorine (Cl) at position 2
- A 4-chlorophenyl group at position 4
- A methyl group at position 6
- A nitro group at position 5
This unique arrangement contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antibacterial Activity : The presence of the nitro group is often linked to antibacterial properties. Preliminary studies suggest that compounds with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial in the development of treatments for conditions like Alzheimer's disease and infections caused by Helicobacter pylori .
- Anticancer Properties : The compound's structural features may contribute to its anticancer potential, as seen in related studies where similar compounds demonstrated cytotoxic effects against cancer cell lines .
Case Studies and Experimental Data
Several studies have focused on the synthesis and evaluation of biological activities of pyridine derivatives, including this compound.
Table 1: Summary of Biological Activities
Binding Affinity Studies
Binding affinity studies have shown that this compound interacts with various biomolecules, which is essential for understanding its therapeutic potential. The presence of halogen atoms enhances binding interactions due to increased electron density, which is favorable for forming complexes with target proteins .
Comparative Analysis
To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3-Bromo-2-hydroxy-5-nitropyridine | 15862-33-6 | 0.82 | Contains a hydroxyl group |
| 5-Bromo-2-methyl-3-nitropyridine | 911434-05-4 | 0.85 | Methyl substitution at position 2 |
| 3-Bromo-N-(6-methylpyridinyl)hydroxylamine | Not available | - | Potentially higher bioactivity due to amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
